4-(3,4-difluorophenyl)-6-methyl-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(3,4-difluorophenyl)-6-methyl-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide” is a complex organic molecule. It contains a benzothiazine ring, which is a type of heterocyclic compound . Heterocycles are a class of organic compounds that contain a ring structure made up of at least two different elements. In this case, the benzothiazine ring contains carbon, nitrogen, and sulfur atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzothiazine ring, with the difluorophenyl, methyl, and carbonitrile groups attached at specific positions . The exact structure would depend on the specific locations of these groups on the benzothiazine ring.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the presence of the benzothiazine ring, the difluorophenyl and methyl groups, and the carbonitrile group .Scientific Research Applications
- Piperazine derivatives have been investigated for their antibacterial properties. This compound could potentially exhibit antibacterial activity against various pathogens, making it relevant for drug development in the field of infectious diseases .
- Given the structural diversity of piperazine-containing compounds, this compound might be explored as a potential anti-HIV agent. Researchers could investigate its inhibitory effects on viral replication and its safety profile .
- The compound’s structure suggests it could be modified to create derivatives with antitubercular properties. Researchers might evaluate its efficacy against Mycobacterium tuberculosis, a causative agent of tuberculosis .
- Piperazine-based derivatives have been studied as antifungal agents. This compound could be synthesized and tested for its ability to inhibit fungal growth, potentially addressing fungal infections .
- Piperazine-containing compounds have been explored for their potential in treating neurological disorders like Parkinson’s and Alzheimer’s disease. Researchers could investigate whether this compound has any neuroprotective effects .
- Although not a traditional application in scientific research, the piperazine ring is also found in psychoactive substances used recreationally. Researchers might study this compound’s effects on the central nervous system .
Antibacterial Agents
Anti-HIV Agents
Antitubercular Activity
Antifungal Compounds
Neurological Disorders
Psychoactive Substances
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-N-cycloheptyl-1-ethylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32ClN5O3S/c1-2-28-17-21(22(30)25-19-9-5-3-4-6-10-19)23(26-28)33(31,32)29-14-12-27(13-15-29)20-11-7-8-18(24)16-20/h7-8,11,16-17,19H,2-6,9-10,12-15H2,1H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFMKKYOECNPQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C(=O)NC4CCCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.